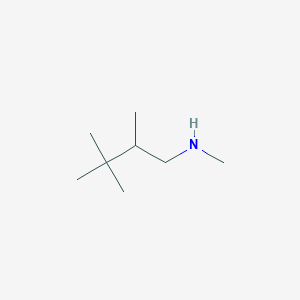

Methyl(2,3,3-trimethylbutyl)amine

CAS No.:

Cat. No.: VC17801176

Molecular Formula: C8H19N

Molecular Weight: 129.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H19N |

|---|---|

| Molecular Weight | 129.24 g/mol |

| IUPAC Name | N,2,3,3-tetramethylbutan-1-amine |

| Standard InChI | InChI=1S/C8H19N/c1-7(6-9-5)8(2,3)4/h7,9H,6H2,1-5H3 |

| Standard InChI Key | DQODAOLMFSZRFN-UHFFFAOYSA-N |

| Canonical SMILES | CC(CNC)C(C)(C)C |

Introduction

Structural and Molecular Characteristics

Methyl(2,3,3-trimethylbutyl)amine consists of a central nitrogen atom bonded to a methyl group and a 2,3,3-trimethylbutyl chain. The SMILES notation (CC(CNC)C(C)(C)C) and InChIKey (DQODAOLMFSZRFN-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features . The branched alkyl chain introduces significant steric hindrance, which influences its reactivity in substitution and elimination reactions.

Table 1: Molecular Properties of Methyl(2,3,3-Trimethylbutyl)amine

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol |

| SMILES | CC(CNC)C(C)(C)C |

| InChIKey | DQODAOLMFSZRFN-UHFFFAOYSA-N |

Synthesis and Manufacturing

Alkylation of Secondary Amines

The compound is typically synthesized via alkylation of secondary amines. For example, reacting dimethylamine with 2,3,3-trimethylbutyl bromide under basic conditions yields the tertiary amine. This method requires precise control of reaction parameters to minimize side products such as quaternary ammonium salts.

Reductive Amination

Chemical Reactivity and Reaction Mechanisms

Reactivity with Aryl Chlorothionoformates

Studies on tertiary amines demonstrate that methyl(2,3,3-trimethylbutyl)amine may undergo dealkylation when reacted with aryl chlorothionoformates. For instance, 4-chlorophenyl chlorothionoformate selectively cleaves alkyl groups in the order benzyl > t-butyl > allyl > methyl . The steric bulk of the 2,3,3-trimethylbutyl group likely slows reaction kinetics compared to less hindered amines.

Table 2: Relative Cleavage Rates of Alkyl Groups by Aryl Chlorothionoformates

| Reagent | Cleavage Order |

|---|---|

| 4-Chlorophenyl chlorothionoformate | Benzyl > t-butyl > allyl > methyl |

| 2,4,6-Tribromophenyl chlorothionoformate | Benzyl > allyl > t-butyl > methyl |

Stability Under Acidic Conditions

The hydrochloride salt of methyl(2,3,3-trimethylbutyl)amine enhances water solubility, a property critical for biological and industrial applications. Protonation of the nitrogen mitigates nucleophilic reactivity, making the compound more stable in acidic media.

Physicochemical Properties

The compound’s branched structure reduces crystallinity, rendering it a liquid at room temperature. Its logP value (estimated at 2.8) suggests moderate lipophilicity, balancing solubility in organic solvents and limited water miscibility. The hydrochloride salt form increases polarity, facilitating use in aqueous reaction systems.

Applications in Organic Synthesis

Building Block for Complex Molecules

The amine’s steric profile makes it suitable for synthesizing hindered ligands in catalysis. For example, palladium complexes incorporating bulky amines show enhanced selectivity in cross-coupling reactions.

Pharmaceutical Intermediates

While direct evidence of its use in drug development is limited, structurally similar tertiary amines serve as intermediates in antipsychotic and antihypertensive agents . The compound’s ability to modulate enzyme activity warrants further investigation in medicinal chemistry.

Comparative Analysis with Related Amines

Steric Effects on Reactivity

Compared to linear analogues like triethylamine, methyl(2,3,3-trimethylbutyl)amine exhibits reduced nucleophilicity due to steric shielding of the nitrogen lone pair. This property makes it less prone to protonation in nonpolar solvents.

Thermal Stability

The branched alkyl chain confers higher thermal stability than allyl- or benzyl-substituted amines, which undergo decomposition at lower temperatures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume